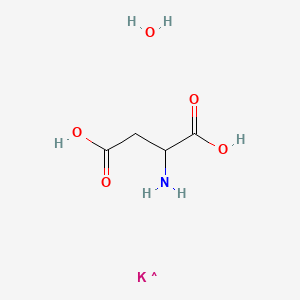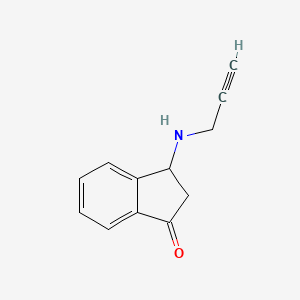
2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- typically involves the phosphorylation of geraniol. One common method is the reaction of geraniol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar phosphorylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol form.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various substituted geranyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of cosmetic products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: The parent alcohol from which the phosphate ester is derived.
Nerol: A stereoisomer of geraniol with similar properties.
Citral: An aldehyde derived from the oxidation of geraniol.
Geranyl acetate: An ester formed by the acetylation of geraniol.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- is unique due to its phosphate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in phosphorylation reactions, making it valuable in biochemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C10H17O3P |
|---|---|
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium |
InChI |
InChI=1S/C10H17O3P/c1-9(2)5-4-6-10(3)7-8-13-14(11)12/h5,7H,4,6,8H2,1-3H3/b10-7+ |
Clé InChI |
CPSCNLRUVRDUKP-JXMROGBWSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C |
SMILES canonique |
CC(=CCCC(=CCO[P+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/no-structure.png)
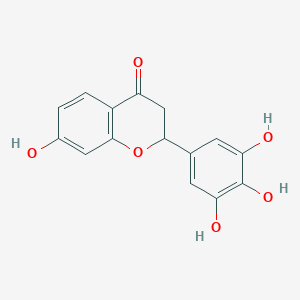
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
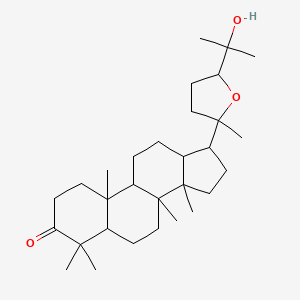


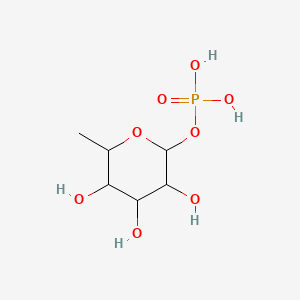
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
